Analgesic Central Component: Inferior to Pyrrolidine-Thienyl but Distinct from Furyl-Piperidine
In the hot plate test (supraspinal nociception model) at 25 mg/kg p.o. in mice, the 2-piperidino-7-furyl analog 15 exhibited only +12.2% antinociceptive effect, whereas the 2-pyrrolidino-7-thienyl analog 14b produced a +144.2% effect, outperforming the reference drug ketorolac [1]. The target compound 2-piperidino-7-thienyl (CAS 1105192-52-6) is structurally intermediate; based on class-level SAR, its hot plate activity is predicted to be measurably lower than 14b but substantially higher than 15, placing it in a pharmacologically distinct zone [1].
| Evidence Dimension | % change in paw-licking latency (hot plate, 55±0.2°C, 60 min post-dose) |
|---|---|
| Target Compound Data | Not directly reported; predicted intermediate between +12.2% and +144.2% based on closest analogs |
| Comparator Or Baseline | 14b (pyrrolidino-thienyl): +144.2%; 15 (piperidino-furyl): +12.2%; Ketorolac: defined as 100% baseline |
| Quantified Difference | 14b vs 15: Δ = 132.0 percentage points; target compound expected to fall within this range |
| Conditions | Mouse hot plate model, 25 mg/kg p.o., n=5, latency measured 60 min post-administration |
Why This Matters
Procurement of 14b vs. the target compound must consider that the piperidine-thienyl combination may offer an intermediate central analgesic profile useful for balancing efficacy and side-effect liability.
- [1] Demchenko A, Bobkova L, Yadlovskiy O, Buchtiarova T, Demchenko S. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Sci. Pharm. 2016; 84(2): 255-268. doi:10.3797/scipharm.1505-16 View Source
